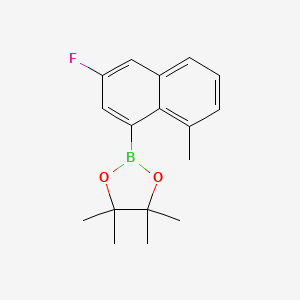
2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a naphthalene ring substituted with a fluoro and a methyl group, and a dioxaborolane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-8-methyl-1-naphthalenylboronic acid with a suitable dioxaborolane reagent. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by palladium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acids or esters.
Reduction: Reduction reactions may convert the boron moiety to a borane or other reduced forms.
Substitution: The fluoro and methyl groups on the naphthalene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Agriculture: May be used in the development of agrochemicals.
Wirkmechanismus
The mechanism of action for 2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane moiety acts as an electrophile, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron and naphthalene components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another organoboron compound used in similar applications.
2-Naphthylboronic Acid: Similar structure but without the fluoro and methyl substitutions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar dioxaborolane moiety but with a phenyl group instead of a naphthalene ring.
Uniqueness
2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitutions on the naphthalene ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the fluoro group can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C17H20BFO2 |
|---|---|
Molekulargewicht |
286.2 g/mol |
IUPAC-Name |
2-(3-fluoro-8-methylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H20BFO2/c1-11-7-6-8-12-9-13(19)10-14(15(11)12)18-20-16(2,3)17(4,5)21-18/h6-10H,1-5H3 |
InChI-Schlüssel |
XWZWQVZXFIDWOF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC(=C23)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















